molecular formula C6H9NaO3 B8258922 Ethyl acetoacetate sodium salt

Ethyl acetoacetate sodium salt

Cat. No.: B8258922
M. Wt: 152.12 g/mol
InChI Key: RYLPINAPVLRJBZ-FXRZFVDSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl acetoacetate sodium salt, also known as sodium ethyl acetoacetate, is an organic compound with the molecular formula C₆H₉NaO₃. It is the sodium salt of ethyl acetoacetate, a β-keto ester. This compound is widely used in organic synthesis due to its ability to form enolates, which are highly reactive intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetoacetate sodium salt is typically prepared through the Claisen condensation of ethyl acetate in the presence of sodium metal or sodium ethoxide. The reaction involves the deprotonation of ethyl acetate to form an enolate, which then undergoes nucleophilic attack on another molecule of ethyl acetate, resulting in the formation of ethyl acetoacetate. This intermediate is then neutralized with sodium hydroxide to yield this compound .

Industrial Production Methods: On an industrial scale, this compound is produced by reacting ethyl acetate with sodium metal or sodium ethoxide under controlled conditions. The reaction mixture is then acidified, washed, dried, and distilled under reduced pressure to obtain the refined product .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetoacetate sodium salt undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sodium salt can react with alkyl halides to form alkylated derivatives.

    Condensation Reactions: It can participate in condensation reactions to form cyclic compounds such as pyridines, quinolines, and pyrazoles.

    Reduction: Reduction of this compound can yield ethyl 3-hydroxybutyrate.

Common Reagents and Conditions:

Major Products:

    Alkylated Derivatives: Formed through nucleophilic substitution.

    Cyclic Compounds: Formed through condensation reactions.

    Ethyl 3-Hydroxybutyrate: Formed through reduction.

Scientific Research Applications

Ethyl acetoacetate sodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl acetoacetate sodium salt involves the formation of enolates, which are highly reactive intermediates. These enolates can undergo nucleophilic substitution, condensation, and other reactions to form a variety of products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Ethyl acetoacetate sodium salt is similar to other β-keto esters such as methyl acetoacetate and diethyl malonate. it is unique in its ability to form stable enolates, making it highly versatile in organic synthesis. Similar compounds include:

This compound stands out due to its stability and reactivity, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

sodium;(E)-4-ethoxy-4-oxobut-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h4,7H,3H2,1-2H3;/q;+1/p-1/b5-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLPINAPVLRJBZ-FXRZFVDSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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